molecular formula C9H15FN4O B13335563 (4-Fluoro-1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-2-yl)methanamine

(4-Fluoro-1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-2-yl)methanamine

Cat. No.: B13335563
M. Wt: 214.24 g/mol
InChI Key: HNEACYOWCCVBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-2-yl)methanamine is a complex organic compound that features a pyrrolidine ring substituted with a fluoro group and a methanamine group The compound also contains a 1,2,4-oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-2-yl)methanamine typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine under acidic conditions.

    Introduction of the pyrrolidine ring: The oxadiazole intermediate is then reacted with a pyrrolidine derivative, often through nucleophilic substitution.

    Amination: Finally, the methanamine group is introduced through reductive amination using reagents like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, to form corresponding oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, leading to ring-opening and formation of amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides and hydroxylamines.

    Reduction: Formation of amines and ring-opened products.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.

Biology

In biological research, it is used to study the interactions of heterocyclic compounds with biological targets, including enzymes and receptors.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials and as a precursor for the production of other biologically active compounds.

Mechanism of Action

The mechanism of action of (4-Fluoro-1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidin-2-yl)methanamine
  • (4-Fluoro-1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-2-yl)methanamine
  • (4-Fluoro-1-((5-methyl-1,2,5-oxadiazol-3-yl)methyl)pyrrolidin-2-yl)methanamine

Uniqueness

The uniqueness of (4-Fluoro-1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-2-yl)methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group enhances its metabolic stability and binding affinity to biological targets, while the oxadiazole ring contributes to its diverse biological activities.

This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.

Biological Activity

The compound (4-Fluoro-1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-2-yl)methanamine is a novel chemical entity that incorporates a pyrrolidine structure and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of the compound is C10H17FN4OC_{10}H_{17}FN_{4}O with a molecular weight of 228.27 g/mol. The chemical structure is characterized by the presence of a fluorine atom and an oxadiazole ring, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC10H17FN4OC_{10}H_{17}FN_{4}O
Molecular Weight228.27 g/mol
CAS Number1823450-46-9

Biological Activity Overview

Research indicates that compounds containing oxadiazole derivatives exhibit a wide range of biological activities, including but not limited to:

  • Anticancer : Oxadiazole derivatives have shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory : These compounds are noted for their ability to inhibit cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory response.
  • Antimicrobial : Some derivatives demonstrate significant antibacterial and antifungal properties, effective against various strains including resistant bacteria.

The biological activity of this compound can be attributed to its structural features:

  • Inhibition of Enzymes : The oxadiazole ring enhances binding affinity to various enzymes such as human deacetylase sirtuin 2 (HDSirt2) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases like Alzheimer's .
  • Modulation of Receptors : The compound may act on neurotransmitter receptors, potentially influencing pathways related to cognition and mood regulation .

Case Studies

Several studies have explored the biological effects of similar oxadiazole-containing compounds:

  • Anticancer Activity : A study demonstrated that oxadiazole derivatives exhibited cytotoxic effects against multiple cancer cell lines (e.g., HeLa, CaCo-2). The mechanism involved the induction of apoptosis through mitochondrial pathways .
  • Anti-inflammatory Effects : Research highlighted that certain oxadiazole derivatives could significantly reduce inflammation in animal models by lowering levels of pro-inflammatory cytokines .
  • Antimicrobial Properties : In vitro tests showed that derivatives with pyrrolidine structures displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Summary of Findings

The biological activity of this compound is multifaceted, showing potential in various therapeutic areas:

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis ,
Anti-inflammatoryReduces cytokine levels ,
AntimicrobialEffective against bacteria ,

Properties

IUPAC Name

[4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN4O/c1-6-12-9(13-15-6)5-14-4-7(10)2-8(14)3-11/h7-8H,2-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEACYOWCCVBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CC(CC2CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.